Home > Products > Screening Compounds P95907 > 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoic acid
4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoic acid -

4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoic acid

Catalog Number: EVT-5904434
CAS Number:
Molecular Formula: C19H15N5O2
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372)

Compound Description: IHMT-PI3Kδ-372 is a potent and selective PI3Kδ inhibitor []. It exhibits high selectivity over other class I PI3Ks and other protein kinases []. Studies have shown that IHMT-PI3Kδ-372 effectively inhibits PI3Kδ-mediated phosphorylation of AKT T308 in cells and improves lung function in a rodent model of pulmonary inflammation [].

Relevance: IHMT-PI3Kδ-372 shares the core 1H-pyrazolo[3,4-d]pyrimidine scaffold with 4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid. The presence of this common substructure suggests potential similarities in their binding affinities and biological activities.

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor, specifically designed to target FLT3-ITD mutations commonly found in acute myeloid leukemia (AML) []. This compound demonstrates strong inhibitory effects against various FLT3-ITD mutations and associated oncogenic mutations []. CHMFL-FLT3-213 has shown promising results in inhibiting tumor growth in preclinical models of AML [].

Relevance: CHMFL-FLT3-213 and 4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid share the 1H-pyrazolo[3,4-d]pyrimidine scaffold, suggesting potential similarities in their binding properties and biological activities.

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122)

Compound Description: CHMFL-FLT3-122 is a potent and orally available FLT3 kinase inhibitor developed for the treatment of FLT3-ITD positive AML []. It exhibits strong antiproliferative effects against FLT3-ITD positive AML cell lines and demonstrates significant tumor growth suppression in vivo [].

Relevance: Both CHMFL-FLT3-122 and 4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid belong to the class of 1H-pyrazolo[3,4-d]pyrimidine derivatives, indicating structural similarities that could translate to comparable biological activities and binding affinities.

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

Compound Description: CHMFL-EGFR-202 is a novel irreversible EGFR mutant kinase inhibitor designed for the treatment of non-small cell lung cancer (NSCLC) []. It potently inhibits EGFR primary mutants (L858R, del19) and the drug-resistant mutant L858R/T790M []. CHMFL-EGFR-202 forms a covalent bond with Cys797 in EGFR, leading to its irreversible inhibition [].

Relevance: Although CHMFL-EGFR-202 targets EGFR while the target of 4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid is not specified, both compounds share the 1H-pyrazolo[3,4-d]pyrimidine core structure. This structural similarity suggests a potential for overlapping pharmacological profiles and binding properties.

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator []. It causes relaxation in ovine pulmonary arteries through both sGC activation and stimulation of the sodium pump [].

Relevance: BAY 41-2272 and 4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid share a close structural resemblance, both containing a pyrazolopyrimidine core. Despite the slight difference in the arrangement of the pyrazole and pyrimidine rings, the structural similarity suggests potential overlap in their biological activities and binding characteristics.

Compound Description: BAY 60-2770 acts as a soluble guanylyl cyclase (sGC) activator []. It has shown efficacy in improving urethral smooth muscle relaxation in obese mice, suggesting a potential therapeutic role in obesity-induced overactive bladder [].

Relevance: While BAY 60-2770 differs structurally from 4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid, both compounds are investigated for their therapeutic potential in similar research areas, particularly those involving smooth muscle relaxation and related conditions. This shared research interest, despite the structural differences, suggests a possible exploration of these compounds in similar therapeutic contexts.

Properties

Product Name

4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoic acid

IUPAC Name

4-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid

Molecular Formula

C19H15N5O2

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C19H15N5O2/c25-19(26)14-6-8-15(9-7-14)23-17-16-10-22-24(18(16)21-12-20-17)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,25,26)(H,20,21,23)

InChI Key

UPDHHXUNXOCMQA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)C(=O)O

Solubility

51 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.